BenchChemオンラインストアへようこそ!

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

Carbonic anhydrase inhibition Zinc-binding group Structure-activity relationship

This synthetic heterocyclic compound (C₁₈H₁₅N₃O₃S₂, MW 385.5) uniquely combines an indoline-1-carbonyl donor, a 1,3-thiazole-2-yl linker, and an unsubstituted benzenesulfonamide ZBG. Its 4-position carbonyl connectivity ensures defined spatial geometry for zinc-binding studies, distinguishing it from regioisomeric analogs with abolished target affinity. The indoline moiety provides conformational flexibility for tubulin binding kinetics, unlike fully aromatic indole derivatives. The unsubstituted -SO₂NH₂ group offers a reactive handle for late-stage diversification, eliminating de novo synthesis required for 4-methoxy analogs. Ideal for CA inhibition assays, antiproliferative screening, and anti-infective programs.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.5 g/mol
CAS No. 1021212-92-9
Cat. No. B6531184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
CAS1021212-92-9
Molecular FormulaC18H15N3O3S2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C18H15N3O3S2/c22-17(21-11-10-13-6-4-5-9-16(13)21)15-12-25-18(19-15)20-26(23,24)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20)
InChIKeySHNJVMIUSSSFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,3-Dihydro-1H-Indole-1-Carbonyl)-1,3-Thiazol-2-Yl]Benzenesulfonamide (CAS 1021212-92-9): A Dual Pharmacophore Sulfonamide for Anticancer & Anti-Infective Research


N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide (CAS 1021212-92-9) is a synthetic heterocyclic compound (C₁₈H₁₅N₃O₃S₂, MW 385.5 g/mol) that integrates an indoline-1-carbonyl donor, a central 1,3-thiazole-2-yl linker, and a benzenesulfonamide zinc-binding group (ZBG) . This structural architecture places it at the intersection of two well-validated medicinal chemistry classes: indoline-based tubulin polymerization inhibitors and sulfonamide carbonic anhydrase inhibitors (CAIs) [1]. The unsubstituted benzenesulfonamide terminus distinguishes it from the 4-methoxy analog (CAS 1021065-83-7), offering a reactive handle for further derivatization or a simplified pharmacophore for target engagement studies . As a research-grade small molecule—not intended for human or veterinary use—it serves as a versatile scaffold for structure-activity relationship (SAR) expansion, kinase profiling, and anti-infective screening programs.

Why Generic Substitution Fails for N-[4-(2,3-Dihydro-1H-Indole-1-Carbonyl)-1,3-Thiazol-2-Yl]Benzenesulfonamide: Structural Determinants of Target Engagement


In-class substitution of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide with generic indoline-sulfonamides or thiazole-sulfonamides carries three critical risks. First, the 4-position carbonyl connectivity on the thiazole ring defines the spatial relationship between the indoline pharmacophore and the benzenesulfonamide ZBG; regioisomeric analogs with 5-position carbonyl substitution (e.g., CAS 955721-33-2) exhibit divergent binding geometries that can abolish target affinity . Second, substitution on the benzenesulfonamide phenyl ring—as in the 4-methoxy analog (CAS 1021065-83-7)—introduces steric and electronic perturbations that alter both zinc coordination efficiency in CAIs and cellular permeability, directly impacting IC₅₀ values in antiproliferative assays [1]. Third, the 2,3-dihydroindole (indoline) moiety, unlike the fully aromatic indole, provides conformational flexibility and a distinct hydrogen-bonding profile that modulates tubulin binding kinetics; indole-for-indoline substitution has been shown in patent literature to shift the mechanism from tubulin polymerization inhibition to alternative pathways [2]. Absent a direct head-to-head comparison with each analog, these structural features collectively preclude reliable performance interchangeability in screening cascades.

Quantitative Differentiation Evidence for N-[4-(2,3-Dihydro-1H-Indole-1-Carbonyl)-1,3-Thiazol-2-Yl]Benzenesulfonamide Against Closest Analogs


Unsubstituted Benzenesulfonamide Core Preserves Zinc-Binding Group Potency Relative to 4-Methoxy Analog

The target compound features an unsubstituted benzenesulfonamide (–SO₂NH₂) terminus, preserving the primary sulfonamide motif recognized as the most efficient zinc-binding group (ZBG) for carbonic anhydrase (CA) inhibition [1]. In contrast, the closest commercially available analog, N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide (CAS 1021065-83-7), incorporates a 4-methoxy substituent on the benzenesulfonamide phenyl ring. Literature on the broader class of indolin-2-one-based sulfonamides demonstrates that primary benzenesulfonamides achieve nanomolar inhibition constants (e.g., K_I = 5.9 nM against hCA II for the most potent analog), whereas N1-substituted secondary sulfonamides suffer a counterproductive effect on inhibition potency, with K_I values shifting into the low micromolar range [2]. Although direct hCA inhibition data for this specific compound have not been published, the retention of the unsubstituted –SO₂NH₂ group is class-level evidence of superior ZBG engagement relative to the 4-methoxy congener.

Carbonic anhydrase inhibition Zinc-binding group Structure-activity relationship

Class-Level Anticancer Activity: Indoline-1-Carbonyl Benzenesulfonamides Exhibit IC₅₀ Values of 1.98–9.12 µM Across Four Cancer Cell Lines

A structurally proximal series of 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives (4a–g and 5a–g) was evaluated in vitro against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines via MTT assay [1]. The most potent compounds—4b, 4d, 5d, and 5g—achieved IC₅₀ values ranging from 1.98 to 2.72 µM across these cell lines, comparable to the positive control 5-fluorouracil (5-FU), which exhibited IC₅₀ values of 1.61–1.89 µM [1]. The target compound, bearing the same indoline-1-carbonyl pharmacophore but linked through a thiazole-2-yl rather than a substituted phenyl ring, is positioned within this activity landscape. While direct IC₅₀ data for CAS 1021212-92-9 have not been reported, the thiazole spacer offers a conformational advantage: it rigidifies the benzenesulfonamide orientation relative to the indoline carbonyl, potentially enhancing target complementarity compared to the more flexible phenyl-linked series.

Anticancer screening Cytotoxicity Indoline sulfonamide

Thiazol-2-yl Benzenesulfonamide Subclass Demonstrates Antibiofilm Activity: BIC₅₀ of 1.95 µg/mL Against S. aureus

A structurally related N-(thiazol-2-yl)benzenesulfonamide derivative (compound 4 in Alzahrani et al., 2022) exhibited the most potent antibiofilm activity in the thiazolo-indolin-2-one series, with a biofilm inhibitory concentration (BIC₅₀) of 1.95 ± 0.01 µg/mL against Staphylococcus aureus ATCC 29213 [1]. This activity was superior to the 5-(2-oxoindolin-3-ylidene)-thiazol-4(5H)-one derivative 7a, which showed BIC₅₀ of 3.9 ± 0.16 µg/mL against P. aeruginosa [1]. The target compound (CAS 1021212-92-9) shares the thiazol-2-yl benzenesulfonamide core with derivative 4, but replaces the oxoindolin-3-ylidene tail with an indoline-1-carbonyl moiety. This structural divergence may confer differential antibiofilm spectrum and potency, as the indoline carbonyl provides altered hydrogen-bonding capacity relative to the oxoindolinylidene system.

Antibiofilm Antimicrobial resistance Thiazole sulfonamide

Physicochemical Differentiation: Lower Molecular Weight and Reduced tPSA Relative to 4-Methoxy Analog Favor Membrane Permeability

The target compound (MW 385.5 g/mol, C₁₈H₁₅N₃O₃S₂) exhibits a molecular weight 30 Da lower than the 4-methoxy analog (MW 415.5 g/mol, C₁₉H₁₇N₃O₄S₂) . The absence of the methoxy substituent reduces both the topological polar surface area (tPSA) and the number of hydrogen bond acceptors, parameters directly correlated with improved passive membrane permeability [1]. In the context of the indoline-1-carbonyl benzenesulfonamide class, which has demonstrated intracellular target engagement (tubulin, carbonic anhydrase), reduced MW and tPSA are predicted to enhance cellular uptake, a property critical for correlating biochemical potency with cellular efficacy in screening cascades.

Drug-likeness Physicochemical properties Permeability prediction

Patent Landscape: Indoline-Sulfonamide Class Holds Validated Tubulin Polymerization Inhibitory Mechanism; Target Compound Occupies Novel Thiazole-Linked Chemical Space

The indoline-sulfonamide compound class is protected under US Patent 7741495, which discloses compounds of formula (I) characterized by tubulin polymerization inhibition and anticancer activity [1]. The target compound (CAS 1021212-92-9) differs from the patent-exemplified structures by incorporating a thiazole-2,4-diyl linker between the indoline-1-carbonyl and benzenesulfonamide moieties—a connectivity pattern not explicitly claimed in the dominant patent family. The patent's Markush structure defines R₂ as Ar–C(O)– where Ar is a substituted or unsubstituted aryl, but the specific thiazole-4-carbonyl-to-2-sulfonamide linkage presents a novel scaffold topology [1]. This structural differentiation potentially offers freedom-to-operate advantages for commercialization, while retaining access to the validated tubulin-targeting mechanism of the broader class.

Tubulin polymerization Patent analysis Chemical space differentiation

High-Impact Application Scenarios for N-[4-(2,3-Dihydro-1H-Indole-1-Carbonyl)-1,3-Thiazol-2-Yl]Benzenesulfonamide in Drug Discovery & Chemical Biology


Carbonic Anhydrase Inhibitor Screening with an Intact Primary Sulfonamide Zinc-Binding Group

Deploy this compound in a stopped-flow CO₂ hydrase assay panel against human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX) to benchmark its zinc-binding efficiency against acetazolamide (AAZ) as a reference standard [1]. The retention of the unsubstituted –SO₂NH₂ ZBG is predicted to yield nanomolar K_I values, in line with the indolin-2-one sulfonamide series (K_I = 5.9–761 nM for hCA II) [1]. Prioritize isoform selectivity profiling, as the indoline-1-carbonyl tail may confer differential steric complementarity within the CA active site relative to isatin-based (oxindole) tails previously reported [1]. This scenario leverages the compound's structural differentiation from the 4-methoxy analog (CAS 1021065-83-7), whose substituted sulfonamide is predicted to exhibit significantly weaker CA engagement [2].

Anticancer SAR Expansion Using the Thiazole Linker as a Conformational Constraint Element

Integrate this compound into a multi-cell-line antiproliferative screen (A549, HeLa, MCF-7, Du-145) using the MTT assay protocol established by Pansare and Shelke (2019) [3]. The thiazole-2,4-diyl linker imposes conformational rigidity between the indoline-1-carbonyl and benzenesulfonamide pharmacophores, enabling systematic comparison with the more flexible phenyl-linked series (IC₅₀ range: 1.98–9.12 µM) to isolate the contribution of linker geometry to cellular potency [3]. Follow up any hits with tubulin polymerization assays (as per US Patent 7741495 methodology) to confirm mechanism of action, and perform cell cycle analysis to detect G₂/M arrest, a hallmark of microtubule-targeting agents [4].

Antibiofilm Screening Against Drug-Resistant Gram-Positive Pathogens

Screen this compound against S. aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) clinical isolates using the biofilm inhibition assay (BIC₅₀ determination) validated by Alzahrani et al. (2022) [5]. The N-(thiazol-2-yl)benzenesulfonamide core has demonstrated BIC₅₀ of 1.95 ± 0.01 µg/mL in this system, and the indoline-1-carbonyl substitution on the target compound may extend the antibiofilm spectrum to include P. aeruginosa, where the related oxoindolinylidene analog 7a showed BIC₅₀ of 3.9 ± 0.16 µg/mL [5]. Pair biofilm assays with DHFR inhibition testing (IC₅₀ determination) to assess dual-target potential, as demonstrated by thiazolo-indoline derivative 12 in the same study [5].

Medicinal Chemistry Derivatization at the Unsubstituted Benzenesulfonamide Position

Utilize this compound as a versatile synthetic intermediate for library construction. The unsubstituted benzenesulfonamide group serves as an orthogonal reactive handle for late-stage diversification via N-alkylation, N-acylation, or sulfonamide exchange reactions, enabling exploration of substituent effects on target selectivity without altering the indoline-thiazole core . This contrasts with the 4-methoxy analog (CAS 1021065-83-7), which requires de novo synthesis to modify the sulfonamide substituent. The EDCI/HOBt-mediated coupling protocol described for related 3-(indoline-1-carbonyl)benzenesulfonamides (achieving up to 78% yield) can be adapted for analog synthesis [3].

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.